molecular formula C15H12ClN5OS B11490355 1-(6-chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(6-chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11490355
M. Wt: 345.8 g/mol
InChI Key: FHXPOSSXCJQXBH-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound contains multiple functional groups, including a chloropyridazine moiety, a thiophene ring, and a pyrazolopyridinone core, which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C15H12ClN5OS

Molecular Weight

345.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-3-methyl-4-thiophen-3-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H12ClN5OS/c1-8-14-10(9-4-5-23-7-9)6-13(22)17-15(14)21(20-8)12-3-2-11(16)18-19-12/h2-5,7,10H,6H2,1H3,(H,17,22)

InChI Key

FHXPOSSXCJQXBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CSC=C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves interactions with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:

The uniqueness of 1-(6-chloropyridazin-3-yl)-3-methyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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